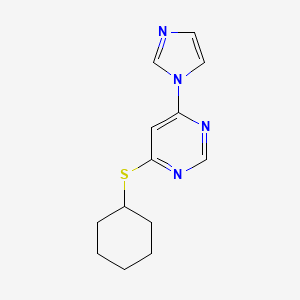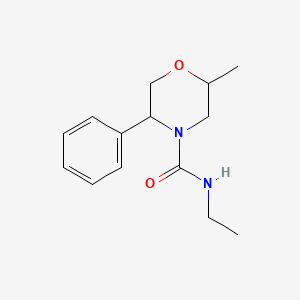
4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine, also known as CYC116, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It is a member of the imidazolylpyrimidine class of compounds and is being investigated for its potential as an anticancer agent.
Mechanism of Action
4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine is a potent inhibitor of cyclin-dependent kinases (CDKs), which are enzymes that play a critical role in cell cycle progression. By inhibiting CDKs, this compound prevents cancer cells from dividing and proliferating, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cell cycle progression, this compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. This compound inhibits angiogenesis by targeting vascular endothelial growth factor receptor 2 (VEGFR2), a protein that is critical for the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine is its specificity for CDKs and VEGFR2, which makes it a promising candidate for targeted cancer therapy. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.
Future Directions
There are several potential future directions for research on 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of this compound. Another area of research is the investigation of combination therapies involving this compound and other anticancer agents. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans.
In conclusion, this compound is a promising small molecule inhibitor that has shown potent antitumor activity in preclinical studies. Its specificity for CDKs and VEGFR2 makes it a promising candidate for targeted cancer therapy, and there are several potential future directions for research on this compound.
Synthesis Methods
The synthesis of 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine involves the reaction of 4,6-dichloro-5-nitropyrimidine with cyclohexylthiol in the presence of triethylamine. The resulting intermediate is then reacted with imidazole to yield this compound.
Scientific Research Applications
4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. In preclinical studies, this compound has also demonstrated potent antitumor activity in xenograft models of human cancer.
properties
IUPAC Name |
4-cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-2-4-11(5-3-1)18-13-8-12(15-9-16-13)17-7-6-14-10-17/h6-11H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUSYBDNALPRAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NC=NC(=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B7591655.png)

![5-methyl-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7591676.png)

![2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol](/img/structure/B7591687.png)
![4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol](/img/structure/B7591688.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-(4-methylphenyl)oxane-3-carboxamide](/img/structure/B7591690.png)
![3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591695.png)
![5,6-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7591700.png)

![3-[(3,4-Dimethoxyphenoxy)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7591721.png)
![1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591732.png)
![N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide](/img/structure/B7591737.png)